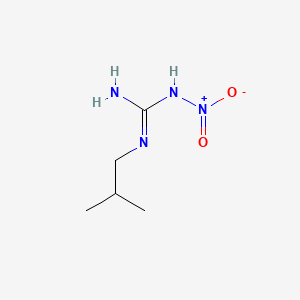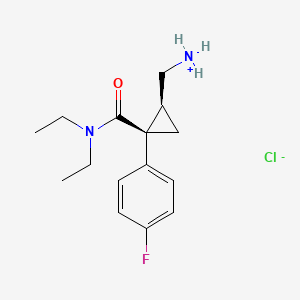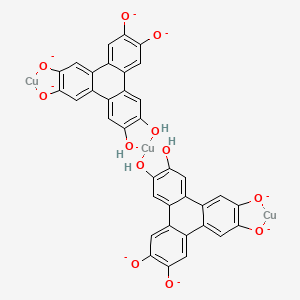
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is a complex organic compound that belongs to the family of triphenylene derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups attached to a triphenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate typically involves the reaction of catechol derivatives with copper salts. One common method involves the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which avoids the use of toxic and expensive solvents like acetonitrile . Another method uses ultrasonic treatment of catechol with ferric chloride hexahydrate, followed by washing with dilute hydrochloric acid and water, and extraction with heated cyclopentanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale electroorganic synthesis, which is more sustainable and efficient compared to traditional chemical methods. The use of electrochemical cells and specific electrolytes like tetrabutylammonium tetrafluoroborate in acetonitrile can yield high-purity products .
化学反応の分析
Types of Reactions
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted triphenylene derivatives, quinones, and reduced forms of the original compound.
科学的研究の応用
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
作用機序
The mechanism of action of copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate involves its ability to coordinate with metal ions and participate in redox reactions. The compound can form stable complexes with metal ions, which can then undergo various redox processes. These interactions are crucial for its applications in catalysis and material science .
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound without the copper ion, used in the synthesis of MOFs and other materials.
2,3,6,7,10,11-Hexaaminotriphenylene: Another derivative used in the synthesis of conductive MOFs.
Uniqueness
Copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate is unique due to the presence of copper, which enhances its redox properties and coordination abilities. This makes it particularly valuable in applications requiring stable metal-organic complexes and efficient redox catalysts.
特性
分子式 |
C36H16Cu3O12-8 |
|---|---|
分子量 |
831.1 g/mol |
IUPAC名 |
copper;10,11-dihydroxytriphenylene-2,3,6,7-tetrolate |
InChI |
InChI=1S/2C18H12O6.3Cu/c2*19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11;;;/h2*1-6,19-24H;;;/p-8 |
InChIキー |
GHYUOBJQDKGXLV-UHFFFAOYSA-F |
正規SMILES |
C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].C1=C2C(=CC(=C1O)O)C3=CC(=C(C=C3C4=CC(=C(C=C24)[O-])[O-])[O-])[O-].[Cu].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
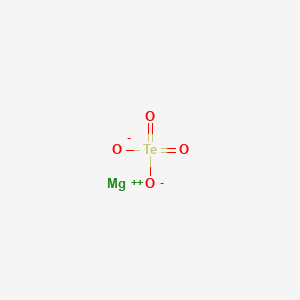

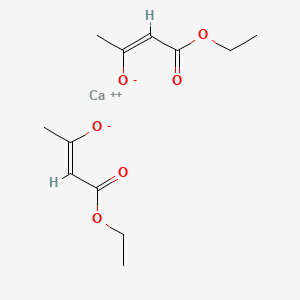
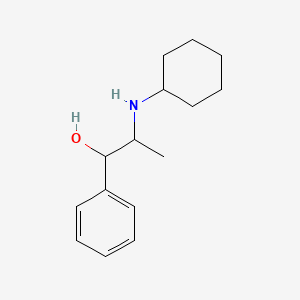
![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
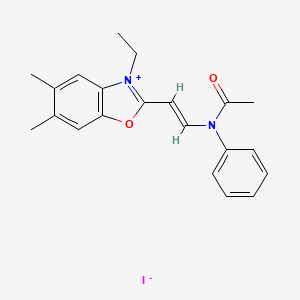
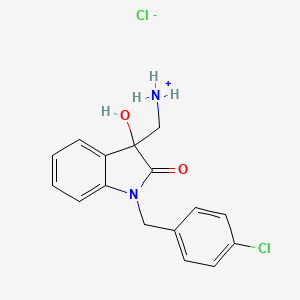
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)

